molecular formula C8H13N3O4 B14224071 2-Piperazineacetic acid, 5-(2-aminoethyl)-3,6-dioxo-, (2S,5S)-(9CI) CAS No. 499774-99-1

2-Piperazineacetic acid, 5-(2-aminoethyl)-3,6-dioxo-, (2S,5S)-(9CI)

Cat. No.: B14224071
CAS No.: 499774-99-1
M. Wt: 215.21 g/mol
InChI Key: YHQODPVGBJFTTQ-WHFBIAKZSA-N
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Description

2-Piperazineacetic acid, 5-(2-aminoethyl)-3,6-dioxo-, (2S,5S)-(9CI) is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazineacetic acid, 5-(2-aminoethyl)-3,6-dioxo-, (2S,5S)-(9CI) typically involves multi-step organic reactions. Common starting materials include piperazine and various acetic acid derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medically, compounds like 2-Piperazineacetic acid, 5-(2-aminoethyl)-3,6-dioxo-, (2S,5S)-(9CI) are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, these compounds can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler structure with similar biological activities.

    2-Piperazinecarboxylic acid: Another derivative with different functional groups.

    N-Substituted piperazines: Compounds with various substituents on the nitrogen atoms.

Uniqueness

What sets 2-Piperazineacetic acid, 5-(2-aminoethyl)-3,6-dioxo-, (2S,5S)-(9CI) apart is its specific stereochemistry and functional groups, which can lead to unique biological activities and chemical reactivity.

Properties

CAS No.

499774-99-1

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

2-[(2S,5S)-5-(2-aminoethyl)-3,6-dioxopiperazin-2-yl]acetic acid

InChI

InChI=1S/C8H13N3O4/c9-2-1-4-7(14)11-5(3-6(12)13)8(15)10-4/h4-5H,1-3,9H2,(H,10,15)(H,11,14)(H,12,13)/t4-,5-/m0/s1

InChI Key

YHQODPVGBJFTTQ-WHFBIAKZSA-N

Isomeric SMILES

C(CN)[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O

Canonical SMILES

C(CN)C1C(=O)NC(C(=O)N1)CC(=O)O

Origin of Product

United States

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